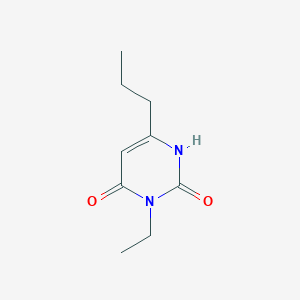

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-6-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(12)11(4-2)9(13)10-7/h6H,3-5H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZIQDHSQCVLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=O)N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Biginelli Reaction

A typical preparation involves:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Urea or thiourea | Reflux in solvent (DMF or acetic acid) | Formation of intermediate dihydropyrimidinone |

| 2 | Aliphatic aldehydes (e.g., propanal for propyl group) | One-pot multi-component condensation | Introduction of alkyl substituents |

| 3 | 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) | Catalyst-free or catalyzed (e.g., sulfated polyborate) | Cyclization to tetrahydropyrimidine ring |

| 4 | Work-up and purification | Filtration, crystallization | Isolated pure product |

This method yields 4-alkyl-3,4-dihydropyrimidin-2(1H)-ones, which can be further alkylated or modified to achieve the 3-ethyl-6-propyl substitution pattern.

Catalysts and Conditions

- Sulfated polyborate has been reported as an effective, eco-friendly catalyst for Biginelli reactions, promoting high yields and mild reaction conditions.

- Diisopropyl ethyl ammonium acetate has been used as a promoter for rapid synthesis at room temperature, enhancing efficiency and reducing reaction times.

- Reflux in DMF or acetic acid without catalyst is also feasible for certain substrates, simplifying the process.

Stepwise Functionalization Approach

For more complex substitutions such as 3-ethyl and 6-propyl groups, stepwise synthesis may be employed:

| Step | Reaction | Description |

|---|---|---|

| 1 | Preparation of substituted pyrimidine intermediate | Using alkylated ureas and aldehydes to introduce ethyl and propyl groups |

| 2 | Cyclization to tetrahydropyrimidine ring | Under basic or acidic conditions, often with heating |

| 3 | Purification | Crystallization or chromatography to isolate the target compound |

This approach allows precise control over substitution patterns but may require multiple purification steps.

Detailed Example from Related Pyrimidine Derivative Synthesis

A patent describing preparation of related pyrimidine-2,4-dione derivatives involves:

- Catalytic hydrogenation of nitroso-substituted pyrimidine precursors,

- Acetylation reactions,

- Ring-closing steps under controlled temperature and pH,

- Final alkylation and condensation to obtain the target compound with high yield and purity.

Though this example is for Istradefylline, the methodology exemplifies advanced pyrimidine synthesis applicable to tetrahydropyrimidine derivatives.

Comparative Data Table of Preparation Conditions

| Parameter | Biginelli One-Pot Method | Stepwise Functionalization | Catalytic Hydrogenation Route |

|---|---|---|---|

| Reaction Type | Multi-component condensation | Sequential synthesis | Reduction, acetylation, ring closure |

| Catalysts | Sulfated polyborate, DIPEA acetate | Often none or acid/base catalysts | Pd/C for hydrogenation |

| Solvent | DMF, Acetic acid, Dichloromethane | Various organic solvents | Methanol, propanol |

| Temperature | Room temp to reflux | Controlled heating (35-80°C) | 15-35°C for hydrogenation |

| Yield | Typically 70-95% | Variable, often high | 84-94% reported |

| Environmental Impact | Eco-friendly catalysts available | Moderate | Moderate, requires metal catalysts |

Research Findings and Notes

- The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine-2,4-diones, with modifications to aldehyde and diketone components enabling tailored substitution.

- Catalysts like sulfated polyborate improve reaction rates and yields while being environmentally benign.

- Stepwise methods provide higher selectivity but increase complexity and cost.

- Hydrogenation and acetylation steps are useful for specific pyrimidine derivatives and can be adapted for tetrahydropyrimidine synthesis with appropriate precursors.

- Purification typically involves crystallization from ethanol or aqueous mixtures to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding pyrimidine derivatives.

- Reduction : Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

- Substitution : Nucleophiles such as amines and thiols can be used for substitution reactions.

- Oxidation : Oxidized pyrimidine derivatives.

- Reduction : Dihydropyrimidine derivatives.

- Substitution : Substituted pyrimidine derivatives with various functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating derivatives with tailored properties. For instance:

- Oxidation : The compound can be oxidized to yield various products using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reducing agents such as sodium borohydride can convert it into other functionalized derivatives.

- Substitution Reactions : The ethyl or propyl groups can be replaced by different substituents to modify its reactivity and biological activity.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent against various pathogens. For example:

- Antimicrobial Activity : The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effectiveness in inhibiting their growth.

- Anticancer Potential : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, which is critical in cancer treatment .

Medicinal Research

Therapeutic Applications

The therapeutic potential of this compound is under investigation for various diseases. Its unique molecular structure allows it to interact with biological targets effectively:

- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions to exert its effects. This property is particularly valuable in drug design for conditions like cancer and infections.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials and pharmaceuticals. Its role as a precursor in synthetic pathways enables the creation of novel compounds with desired characteristics.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the compound's efficacy against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics.

- Cancer Treatment Research : Preliminary findings from laboratory experiments showed that derivatives of this compound could significantly reduce tumor growth in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, analytical, and functional differences between 3-ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and related compounds:

Key Observations:

Substituent Effects on Molecular Weight :

- The molecular weight increases with larger substituents (e.g., tert-butyl in terbacil vs. ethyl/propyl in the target compound). Terbacil’s chlorine atom further elevates its molecular weight .

- Thymine, lacking alkyl chains, has the lowest molecular weight (126.11 g/mol) .

Functional Group Influence on Applications: Chlorine and tert-butyl groups: Terbacil’s herbicidal activity is attributed to its electron-withdrawing chlorine and bulky tert-butyl group, which enhance soil persistence and target binding .

Synthetic Methods: While direct synthesis data for the target compound is unavailable, analogous tetrahydropyrimidinediones are often synthesized via condensation reactions. For example, terbacil derivatives are prepared using substituted ureas and β-ketoesters under acidic conditions . A general method for pyrimidine-thione analogs involves refluxing with carbon disulfide and potassium hydroxide in ethanol .

Structural Analysis :

- Crystallographic studies of related compounds (e.g., terbacil) utilize software like SHELX for refining X-ray diffraction data, highlighting the importance of substituent positioning in lattice packing .

Biological Activity

Overview

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound belonging to the tetrahydropyrimidine class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry, agriculture, and material science. Its structure features ethyl and propyl substituents at positions 3 and 6 of the pyrimidine ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines, including this compound, possess notable antimicrobial activity. For instance:

- Bacterial Inhibition : Studies have shown that compounds with similar structures exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : The compound has also demonstrated antifungal properties against fungi like Aspergillus flavus and Aspergillus niger .

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory responses. In various studies:

- It inhibited the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.

- Specific derivatives exhibited anti-inflammatory activity comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer properties of this compound have been explored extensively:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : It may induce apoptosis and cell cycle arrest by interacting with specific molecular targets involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound inhibits nitric oxide synthase (NOS), affecting nitric oxide production—a critical signaling molecule in numerous physiological processes.

- Receptor Binding : It may bind to specific receptors involved in inflammation and cancer pathways, thus modulating their activity and downstream effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer effects of tetrahydropyrimidine derivatives:

- Cell Lines Tested : MGC-803 (gastric cancer), Hela (cervical cancer), MCF-7 (breast cancer).

- Findings : The compound showed significant cytotoxicity against these cell lines while maintaining low toxicity toward normal cells. The mechanism involved G1-phase arrest and apoptosis induction in treated cells .

Q & A

Q. How are enzyme inhibition mechanisms evaluated for this compound?

- Methodology :

- Kinetic assays : Measure initial reaction rates using varying substrate concentrations (Lineweaver-Burk plots) to identify competitive/uncompetitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of the enzyme upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.